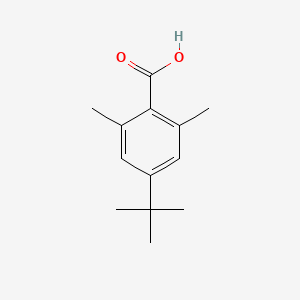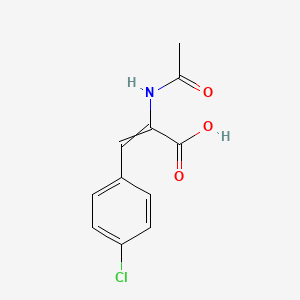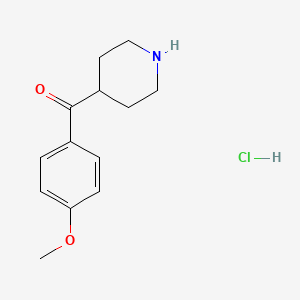![molecular formula C9H9F3N2OS B1302492 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide CAS No. 265314-18-9](/img/structure/B1302492.png)
3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide is a chemical compound with the molecular formula C9H7F3N2OS It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a thioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide typically involves the reaction of 3-(trifluoromethyl)pyridine-2-carboxylic acid with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thioamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide can undergo various types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thioamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)pyridine-2-carboxylic acid: A precursor in the synthesis of the target compound.
2-(Trifluoromethyl)pyridine: Shares the trifluoromethyl-pyridine core structure.
Thioacetamide: Contains the thioamide functional group.
Uniqueness
3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide is unique due to the combination of its trifluoromethyl-pyridine core and thioamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
3-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]propanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2OS/c10-9(11,12)6-2-1-4-14(8(6)15)5-3-7(13)16/h1-2,4H,3,5H2,(H2,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSCPXKBKQVXMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(F)(F)F)CCC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372604 |
Source


|
| Record name | 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265314-18-9 |
Source


|
| Record name | 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1302410.png)
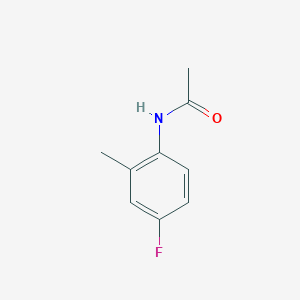
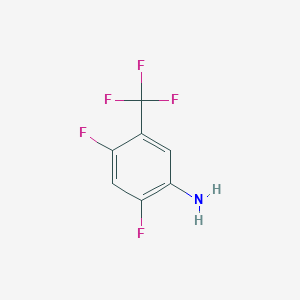
![3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B1302417.png)

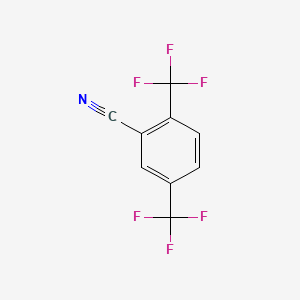

![1-Thia-4-azaspiro[4.4]nonan-3-one](/img/structure/B1302426.png)

![8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1302432.png)
